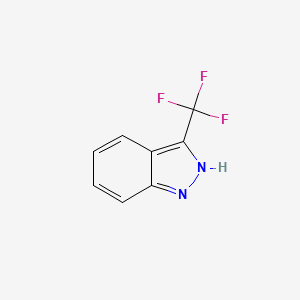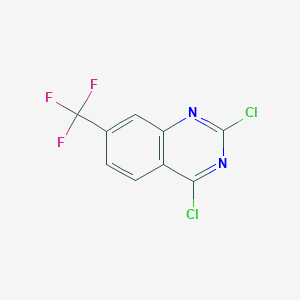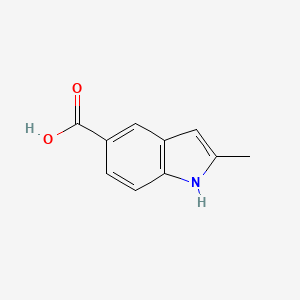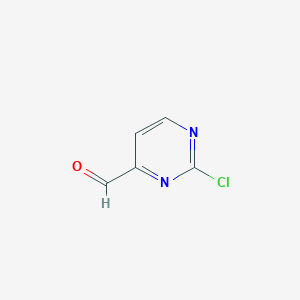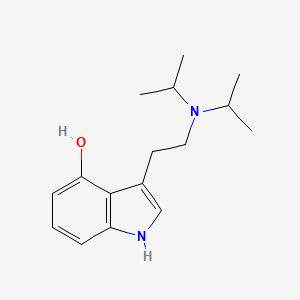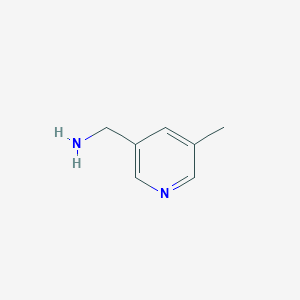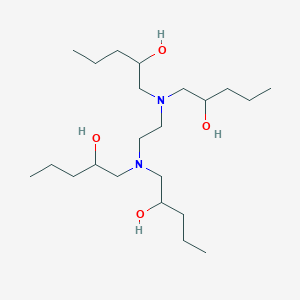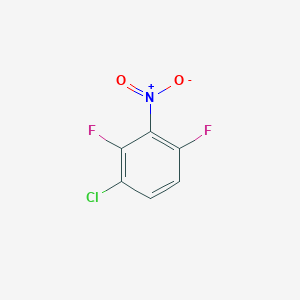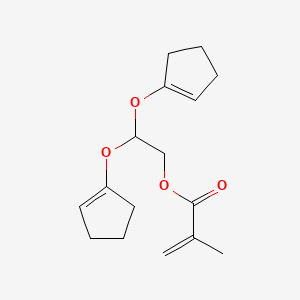
Dicyclopentenyloxyethylmethacrylat
Übersicht
Beschreibung
Dicyclopentenyloxyethyl methacrylate (DCPEMA) is a monomer that has been widely used in the field of polymer chemistry due to its unique properties. The monomer contains a cyclopentenyl group, which imparts high reactivity and stability to the polymer. DCPEMA has found numerous applications in the synthesis of functional polymers, coatings, and adhesives.
Wissenschaftliche Forschungsanwendungen
Dicyclopentenyloxyethylmethacrylat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Gewebekleber: this compound wird wegen seines Potenzials für die Entwicklung von Polymer-basierten Gewebeklebern (TAs) untersucht. Diese Klebstoffe sind wegen ihrer einfachen Anwendung, schnellen Applikationszeit, niedrigen Kosten und minimalen Gewebeschäden im Vergleich zu traditionellen Nähten gefragt. Die Eigenschaften der Verbindung könnten zur Herstellung von Klebstoffen beitragen, die biologisch abbaubar sind und während des Heilungsprozesses durch neu gebildetes Gewebe allmählich ersetzt werden können .
Funktionelle Polymere: Im Bereich der funktionellen Polymere wird this compound bei der Synthese und Charakterisierung von Polymeren mit spezifischen Eigenschaften eingesetzt. Beispielsweise kann es an Postpolymerisationsmodifikations-(PPM)-Prozessen beteiligt sein, um Polymere mit anspruchsvollen Strukturen oder gewünschter Taktizität zu produzieren . Die Vielseitigkeit dieses Polymers ermöglicht die Konjugation neuer funktioneller Gruppen, um Eigenschaften wie Elektroaktivität und Biokompatibilität zu verbessern .
Beschichtungen: Die Verbindung ist auch ein wichtiger Bestandteil bei der Herstellung von Beschichtungen. Ihre Eigenschaften wie Härte, Hydrophobie, hohe Glasübergangstemperatur und gute Haftfestigkeit machen sie für die Herstellung von dauerhaften und effektiven Beschichtungen geeignet .
Wirkmechanismus
Target of Action
Dicyclopentenyloxyethyl methacrylate is a complex organic compound that primarily targets cellular structures. It interacts with the cells and can induce mutations
Mode of Action
The mode of action of Dicyclopentenyloxyethyl methacrylate involves interaction with cellular structures, potentially leading to mutations . The compound may interact with DNA or other cellular components, leading to changes in the cell’s function or structure.
Result of Action
The primary result of Dicyclopentenyloxyethyl methacrylate’s action is the potential induction of mutations in cells . This can lead to changes in cell function or structure.
Eigenschaften
IUPAC Name |
2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZWXDKTUGEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
68586-19-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Dicyclopentenyloxyethyl methacrylate in materials science?
A1: Dicyclopentenyloxyethyl methacrylate is primarily used as a monomer in the synthesis of various polymers. Its incorporation into polymer chains can significantly impact the resulting material's properties, such as its mechanical strength and glass transition temperature. For instance, it has been successfully employed to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers. []
Q2: How does the bicyclic alkenyl group in Dicyclopentenyloxyethyl methacrylate contribute to its unique properties?
A2: The presence of the bicyclic alkenyl group provides a site for post-polymerization modifications via thiol-ene click reactions. [] This enables the introduction of various functionalities into the polymer structure, allowing for tailored material properties and diverse applications.
Q3: How does Dicyclopentenyloxyethyl methacrylate compare to other methacrylates in terms of genotoxicity?
A4: Studies evaluating the genotoxicity of various acrylate/methacrylate compounds, including Dicyclopentenyloxyethyl methacrylate, in L5178Y mouse lymphoma cells revealed interesting insights. While some compounds showed clear mutagenic responses, Dicyclopentenyloxyethyl methacrylate displayed equivocal results. [, ] These findings underscore the need for further investigation into the potential mutagenic effects of Dicyclopentenyloxyethyl methacrylate and highlight the importance of structure-activity relationships in determining the toxicity of chemical compounds.
Q4: Are there any known safety concerns regarding the use of Dicyclopentenyloxyethyl methacrylate?
A5: Dicyclopentenyloxyethyl methacrylate has been the subject of toxicological studies, including acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations in rabbits and guinea pigs. [] While these studies suggest relatively low toxicity levels, it's crucial to handle this compound with care and follow appropriate safety guidelines.
Q5: What analytical techniques are commonly used to characterize Dicyclopentenyloxyethyl methacrylate and its polymers?
A5: Various spectroscopic and chromatographic techniques are employed to characterize Dicyclopentenyloxyethyl methacrylate and its polymers. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the monomer and analyze the composition of its polymers. []
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the monomer and its polymers. [, ]
- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of polymers synthesized using Dicyclopentenyloxyethyl methacrylate. []
- High-Performance Liquid Chromatography (HPLC): Analyzes the purity of Dicyclopentenyloxyethyl methacrylate monomer and identifies residual monomers in its polymers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)
